![molecular formula C17H17N3O3 B5108796 1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5108796.png)
1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione
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Overview
Description
1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione, also known as MPMP, is a compound that has been studied for its potential use in scientific research.
Mechanism of Action
1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione binds to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes. By binding to this receptor, 1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione can modulate its activity and influence downstream signaling pathways. This can result in a variety of effects, including anti-inflammatory and neuroprotective effects.
Biochemical and physiological effects:
Studies have shown that 1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione can have a variety of biochemical and physiological effects. It has been shown to have potential anti-inflammatory effects, as it can inhibit the production of inflammatory cytokines. 1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione has also been shown to have neuroprotective effects, as it can protect against oxidative stress and apoptosis in neuronal cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione in lab experiments is its specificity for the sigma-1 receptor. This allows for targeted modulation of this receptor and downstream signaling pathways. However, one limitation is that 1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione may have off-target effects, as it can also bind to other receptors in the brain.
Future Directions
There are several future directions for research on 1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione's neuroprotective and anti-inflammatory effects make it a promising candidate for further study in this area. Additionally, further research could explore the potential use of 1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione in other physiological processes, such as immune function and cancer.
Synthesis Methods
1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione can be synthesized through a multistep process involving the reaction of 4-methoxybenzaldehyde with pyridine-3-carboxaldehyde, followed by reaction with 2,5-dioxopyrrolidine-1-ylmethyl chloride. The resulting product is then purified through recrystallization.
Scientific Research Applications
1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione has been studied for its potential use as a tool in scientific research. It has been shown to have the ability to bind to certain receptors in the brain, specifically the sigma-1 receptor, which is involved in various physiological and pathological processes. 1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione has also been shown to have potential anti-inflammatory and neuroprotective effects.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(pyridin-3-ylmethylamino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-14-6-4-13(5-7-14)20-16(21)9-15(17(20)22)19-11-12-3-2-8-18-10-12/h2-8,10,15,19H,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPKFEUZHHWAHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione |
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